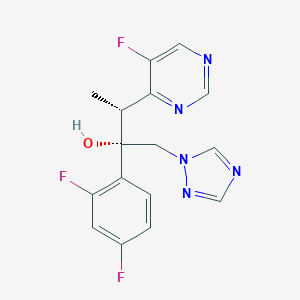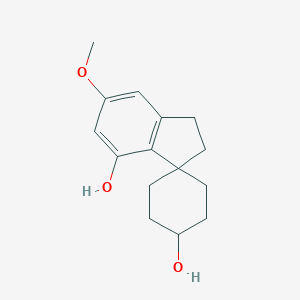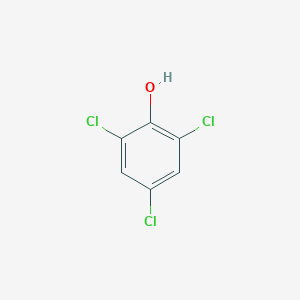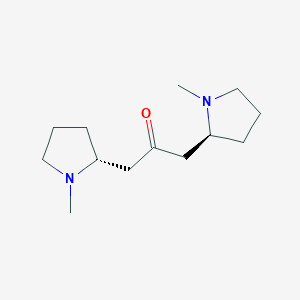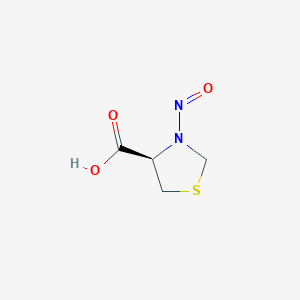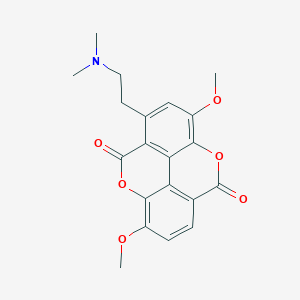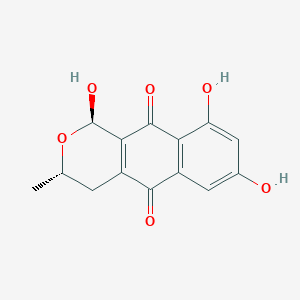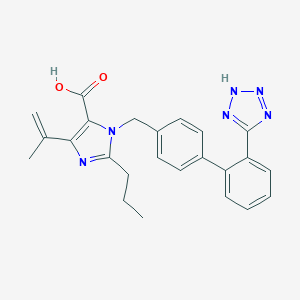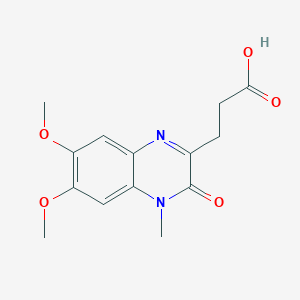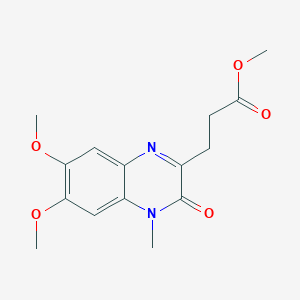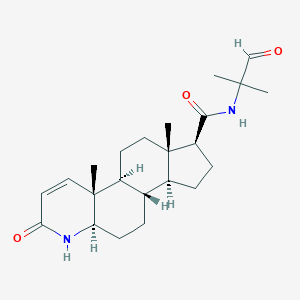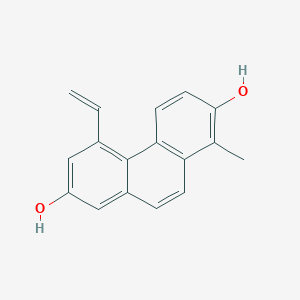
脱氢艾弗索
科学研究应用
化学: 它作为研究菲衍生物及其反应性的模型化合物。
生物学: 脱氢艾弗索尔已显示出调节生物途径的潜力,使其成为生物研究的有价值工具。
作用机制
脱氢艾弗索尔通过多种分子靶点和途径发挥作用:
抗癌活性: 它诱导癌细胞内质网应激和适度凋亡,抑制肿瘤生长.
神经保护: 脱氢艾弗索尔降低细胞内锌毒性并增加金属硫蛋白合成,保护免受淀粉样蛋白β介导的神经退行性变.
Wnt/β-catenin 信号通路: 它抑制Wnt/β-catenin 信号通路的激活,防止非小细胞肺癌细胞缺氧诱导的上皮间质转化.
生化分析
Biochemical Properties
Dehydroeffusol interacts with various biomolecules in the cell, influencing biochemical reactions. It has been found to inhibit the Wnt/β-catenin pathway, a crucial signaling pathway involved in cell growth and differentiation .
Cellular Effects
Dehydroeffusol has significant effects on various types of cells, particularly cancer cells. It inhibits the growth and tumorigenicity of gastric cancer cells by selectively inducing tumor-suppressive endoplasmic reticulum stress and moderate apoptosis . It also suppresses the expression of vasculogenic mimicry key gene VE-cadherin .
Molecular Mechanism
At the molecular level, Dehydroeffusol exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the activation of the Wnt/β-catenin pathway, leading to decreased expression of genes involved in cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dehydroeffusol change over time. It has been found to inhibit cell viability in a dose- and time-dependent manner .
准备方法
合成路线和反应条件: 脱氢艾弗索尔可以通过各种涉及菲衍生物的有机反应合成。 合成路线通常包括形成菲核心,然后进行特定的官能团修饰以实现所需的结构 .
工业生产方法: 脱氢艾弗索尔的工业生产主要依赖于从香蒲中提取。 提取过程包括溶剂提取,然后采用色谱等纯化技术,以纯净形式分离脱氢艾弗索尔 .
反应类型:
氧化: 脱氢艾弗索尔可以发生氧化反应,导致形成醌和其他氧化衍生物。
还原: 还原反应可以将脱氢艾弗索尔转化为其还原形式,从而改变其生物活性。
取代: 脱氢艾弗索尔可以参与取代反应,其中菲核上的官能团被其他基团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及卤素、酸和碱等试剂,在受控条件下进行。
相似化合物的比较
脱氢艾弗索尔在菲类化合物中是独特的,因为它具有多种生物活性且毒性低。类似的化合物包括:
香蒲醇: 另一种从香蒲中分离出来的菲类化合物,具有类似的生物活性.
菲: 脱氢艾弗索尔的母体化合物,作为各种衍生物的结构基础。
菲糖苷: 具有葡萄糖部分的菲衍生物,表现出独特的生物特性.
脱氢艾弗索尔因其特定的官能团和独特的生物活性而脱颖而出,使其成为科学研究和潜在治疗应用的有价值化合物。
属性
IUPAC Name |
5-ethenyl-1-methylphenanthrene-2,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-3-11-8-13(18)9-12-4-5-14-10(2)16(19)7-6-15(14)17(11)12/h3-9,18-19H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSPKCPIRDPBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CC3=CC(=CC(=C32)C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415709 | |
| Record name | 5-Ethenyl-1-methylphenanthrene-2,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137319-34-7 | |
| Record name | 5-Ethenyl-1-methyl-2,7-phenanthrenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137319-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethenyl-1-methylphenanthrene-2,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



